molecular formula C18H36O3 B1240662 10-Hydroxystearic acid CAS No. 638-26-6

10-Hydroxystearic acid

Cat. No. B1240662
CAS RN: 638-26-6
M. Wt: 300.5 g/mol
InChI Key: PAZZVPKITDJCPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The microbiological production of 10-HSA has been explored through various microbial species capable of hydrating oleic acid at the unsaturated 9,10-position, leading to the formation of 10-HSA. Notably, species such as Pseudomonas, Nocardia, and certain ruminal bacteria have been identified for their ability to convert oleic acid to 10-HSA efficiently. These microbial processes highlight the biological routes for 10-HSA synthesis, offering a sustainable alternative to chemical synthesis methods (Wallen, Benedict, & Jackson, 1962); (Schroepfer, 1966); (Hudson, Mackenzie, & Joblin, 1995).

Molecular Structure Analysis

10-HSA's structure has been confirmed through various analytical techniques, including gas chromatography, infrared analysis, and mass spectrometry. These studies have helped establish the compound's molecular identity and purity, crucial for its application in different industrial sectors. The stereochemical analysis of 10-HSA production has also been a focus, with research showing stereospecific incorporation of hydrogen atoms in the microbial conversion processes, indicating the specificity of microbial enzymes in the synthesis of 10-HSA (Schroepfer, 1966); (Yang, Dostal, & Rosazza, 1993).

Chemical Reactions and Properties

10-HSA undergoes various chemical reactions, reflective of its functional hydroxyl group. These reactions include esterification and oxidation, which are pivotal for its utility in synthesizing derivatives with enhanced properties for specific applications. The microbial conversion of oleic acid to 10-HSA has been detailed, emphasizing the process's regio- and stereoselectivity, which are significant for producing high-purity 10-HSA (Jeon, Lee, Yang, Joo, Oh, & Park, 2012).

Physical Properties Analysis

The physical properties of 10-HSA, such as its melting point and solubility, are crucial for its application in various formulations. Studies have shown that 10-HSA can exhibit different physical behaviors, such as crystallization or gel formation, depending on its concentration and the solvent used. This versatility highlights 10-HSA's role as a functional material in creating specialized textures and properties in products (Asaro, Boga, Zorzi, Geremia, Gigli, Nitti, & Semeraro, 2020).

Chemical Properties Analysis

The chemical properties of 10-HSA, including its reactivity and the formation of derivatives, have been extensively studied. Its hydroxyl group allows for the production of various chemically modified derivatives, such as esters and amides, which are valuable in different industrial applications. The enzymatic synthesis of 10-HSA and its derivatives demonstrates the potential for sustainable production methods that leverage the specificity and efficiency of biocatalysts (Wu, Pan, Yu, & Xu, 2019).

Safety and Hazards

Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

There is renewed interest in using fatty acid soaps as surfactants . Hydroxylated fatty acids are specific fatty acids with a hydroxyl group in the alkyl chain, giving rise to chirality and specific surfactant properties . The results revealed the potential efficacy of recombinant enzyme for the biotechnological conversion of oleic acid to 10-HSA acid with high efficiency .

Mechanism of Action

Target of Action

The primary target of 10-Hydroxystearic acid is Histone Deacetylase (HDAC) 10 . HDAC10 is a class II family member that has been implicated in various tumors and non-tumor diseases . It plays crucial roles in regulating various cellular processes through its epigenetic functions or targeting some decisive molecular or signaling pathways .

Mode of Action

This compound interacts with its targets by regulating the availability of Insulin-like Growth Factor (IGF) by cleaving Insulin-like growth factor-binding protein 2 (IGFBP2) . This interaction leads to changes such as improved pores, reduced sebum, decreased fibroblast migration, and decreased melanocyte growth .

Biochemical Pathways

The enzymatic hydration of oleic acid into this compound is a key biochemical pathway . This process is catalyzed by a fatty acid hydratase from Lactococcus garvieae, identified as oleate hydratase . The hydration activity for oleic acid is highest for this enzyme .

Pharmacokinetics

It’s known that the compound forms crystals in several solvents . This property could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

The action of this compound results in significant modulation of aging and photo-aging markers . It also reduces the appearance of both age spots and conspicuous pores . In vitro and ex vivo studies show that this compound mitigates the negative effects of UV stress on skin by reducing p53 activation and matrix metalloprotease-1 (MMP-1) levels .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the presence of magnesium (II) (Mg 2+) greatly improves the activity of the oleate hydratase at 30 °C . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature and the presence of certain ions.

properties

IUPAC Name

10-hydroxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZZVPKITDJCPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901314578
Record name 10-Hydroxystearic acid
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Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

638-26-6
Record name 10-Hydroxystearic acid
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Record name 10-Hydroxystearic acid
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Record name 10-Hydroxystearic acid
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Record name 10-Hydroxystearic acid
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Record name 10-HYDROXYSTEARIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name xi-10-Hydroxyoctadecanoic acid
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Synthesis routes and methods

Procedure details

The procedure of Example 1, supra., is repeated except that the linoleic acid as used therein is replaced with an equal weight of oleic acid. The products, 10-ketostearic acid and 10-hydroxystearic acid, are obtained as follows:
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary sources of 10-hydroxystearic acid?

A: this compound (10-HSA) is primarily produced through the microbial hydration of oleic acid. This biotransformation is carried out by various microorganisms, including bacteria and yeasts. [, , , , , , , , ]

Q2: Which microorganisms are known to effectively produce 10-HSA?

A: Several bacterial species, including Nocardia cholesterolicum, Pseudomonas species, Lactobacillus species, Enterococcus gallinarum, and Flavobacterium species, have been identified as efficient 10-HSA producers from oleic acid. [, , , , , , , , , , ]

Q3: How does the stereochemistry of microbial 10-HSA production vary?

A: While some microorganisms produce a mixture of (R)- and (S)-10-HSA enantiomers, others exhibit stereoselectivity. For instance, Pseudomonas species strain NRRL-B-3266 produces optically pure (R)-10-HSA. [, , ]

Q4: Can 10-HSA be further biotransformed into other valuable compounds?

A: Yes, 10-HSA can be further biotransformed. For example, Lactobacillus hilgardii converts 10-HSA to 10-ketostearic acid, a precursor to γ-dodecalactone, a fragrant lactone used in the food and beverage industry. [, , , , ]

Q5: What are the advantages of using microbial biotransformation for 10-HSA production?

A: Microbial biotransformation offers a sustainable and environmentally friendly approach to producing 10-HSA. It utilizes renewable resources like oleic acid and operates under mild reaction conditions. [, ]

Q6: Which enzyme catalyzes the conversion of oleic acid to 10-HSA?

A: The enzyme responsible for the hydration of oleic acid to 10-HSA is oleate hydratase (EC 4.2.1.53). [, , , ]

Q7: What are the cofactor requirements of oleate hydratase?

A: Recent studies show that oleate hydratase from Lactobacillus rhamnosus ATCC 53103 is FADH2-dependent, exhibiting significantly higher activity with FADH2 compared to FAD. []

Q8: Can oleate hydratase accept substrates other than oleic acid?

A: Research indicates that oleate hydratase can hydrate other unsaturated fatty acids, such as palmitoleic acid. [, ] Studies with Elizabethkingia meningoseptica oleate hydratase demonstrated its ability to hydrate a non-natural alkene, 1-decene, to (S)-2-decanol under optimized conditions. []

Q9: What is the molecular formula and weight of this compound?

A9: The molecular formula of this compound is C18H36O3, and its molecular weight is 300.48 g/mol.

Q10: Are there any specific structural features influencing 10-HSA's properties?

A: The position of the hydroxyl group at the 10th carbon atom in the stearic acid chain influences the physical and chemical properties of 10-HSA, differentiating it from other hydroxy stearic acid isomers. [, ]

Q11: What are the potential industrial applications of this compound?

A11: 10-HSA and its derivatives find applications in various industries, including:

  • Surfactants and detergents: 10-HSA soaps exhibit desirable foaming properties and have been investigated for cleaning applications, such as spore removal. []
  • Lubricants: The unique properties of 10-HSA make it suitable for lubricant formulations, especially in applications requiring high viscosity and reactivity. []
  • Cosmetics: 10-HSA is explored for potential use in cosmetic formulations for improving skin condition and appearance. []
  • Polymers: 10-HSA can be used as a building block for biodegradable polyesters with potential biomedical applications. []

Q12: What analytical methods are used to quantify this compound?

A: Gas chromatography (GC) coupled with mass spectrometry (MS) is commonly employed to analyze and quantify 10-HSA in various matrices. [, ] Liquid chromatography-high resolution mass spectrometry (LC-HRMS) has also been utilized to determine free HFAs in milk, including 10-HSA. []

Q13: Are there any specific challenges in the analytical determination of 10-HSA?

A: The presence of structural isomers of 10-HSA in biological samples can pose challenges in accurate quantification. Advanced analytical techniques like GC-MS and LC-HRMS are necessary for separating and accurately measuring these isomers. []

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